

SR1824: A Non-Agonist PPAR γ Ligand with Potent Anti-Diabetic Properties In Vitro

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Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233

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A Comparative Guide for Researchers and Drug Development Professionals

The landscape of type 2 diabetes treatment is continually evolving, with a growing focus on developing safer and more effective therapeutic agents. Peroxisome proliferator-activated receptor gamma (PPAR γ) remains a key target, and a new class of non-agonist ligands is emerging with the promise of mitigating the side effects associated with full agonists. This guide provides an in-depth in vitro comparison of SR1824, a novel non-agonist PPAR γ ligand, with other relevant compounds, supported by experimental data and detailed protocols.

Comparative Analysis of In Vitro Efficacy

SR1824 and its analogs, such as SR1664, demonstrate a unique mechanism of action. Unlike full PPAR γ agonists like Rosiglitazone, which activate the receptor's transcriptional activity, SR1824 exerts its anti-diabetic effects by inhibiting the Cdk5-mediated phosphorylation of PPAR γ at serine 273.^{[1][2]} This phosphorylation is linked to insulin resistance, and its inhibition is a key therapeutic target.^{[1][3]} The following table summarizes the in vitro performance of SR1824 and its comparators.

Compound	Class	PPAR γ Transcriptional Activity (EC50)	Inhibition of Cdk5-mediated PPAR γ Phosphorylation (IC50)	PPAR γ Binding Affinity (IC50/Ki)	Reference
SR1824	Non-agonist	No significant agonism	Similar profile to SR1664	Binds to PPAR γ	[1] [2]
SR1664	Non-agonist	No significant agonism	80 nM	Ki = 28.67 nM	[1]
Rosiglitazone	Full Agonist	60 nM	20-200 nM (half-maximal effect)	High Affinity	[1]
MRL24	Partial Agonist	~20% of Rosiglitazone's activity	30 nM	High Affinity	[4] [5]
Compound 10	Non-agonist	>50,000 nM	160 nM	24 nM	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key in vitro experiments.

In Vitro Cdk5-Mediated PPAR γ Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of PPAR γ by Cdk5.

- Protein Incubation: Purified recombinant full-length PPAR γ (1 μ g) is incubated with the test compound (e.g., SR1824, Rosiglitazone) at various concentrations in a kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β -glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).[\[3\]](#)

- **Kinase Reaction:** Active Cdk5/p25 or Cdk5/p35 kinase (50 ng) and ATP (20 μ M) are added to the mixture. The reaction is incubated for 15-30 minutes at 30°C.[3]
- **Termination and Detection:** The reaction is stopped, and the level of PPAR γ phosphorylation at Ser273 is determined. This can be achieved through various methods:
 - **Radiolabeling:** Using [γ -32P]ATP and detecting the incorporated radioactivity in PPAR γ via SDS-PAGE and autoradiography.
 - **Luminescent ADP Detection:** Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[1]
 - **Western Blotting:** Using a phospho-specific antibody that recognizes phosphorylated Ser273 on PPAR γ .
- **Data Analysis:** The concentration of the compound that inhibits 50% of PPAR γ phosphorylation (IC50) is calculated from a dose-response curve.

PPAR γ Transcriptional Activity Assay

This reporter gene assay measures the ability of a compound to activate PPAR γ -mediated gene transcription.

- **Cell Culture and Transfection:** COS-1 or HEK293T cells are cultured in appropriate media.[2] Cells are then transiently transfected with two plasmids:
 - An expression vector for human PPAR γ .
 - A reporter plasmid containing a PPAR γ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
- **Compound Treatment:** After transfection, cells are treated with the test compound (e.g., SR1824, Rosiglitazone) at various concentrations for 18-24 hours.
- **Luciferase Assay:** Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

- **Data Analysis:** The luciferase activity is normalized to a control (e.g., β -galactosidase activity from a co-transfected plasmid). The concentration of the compound that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

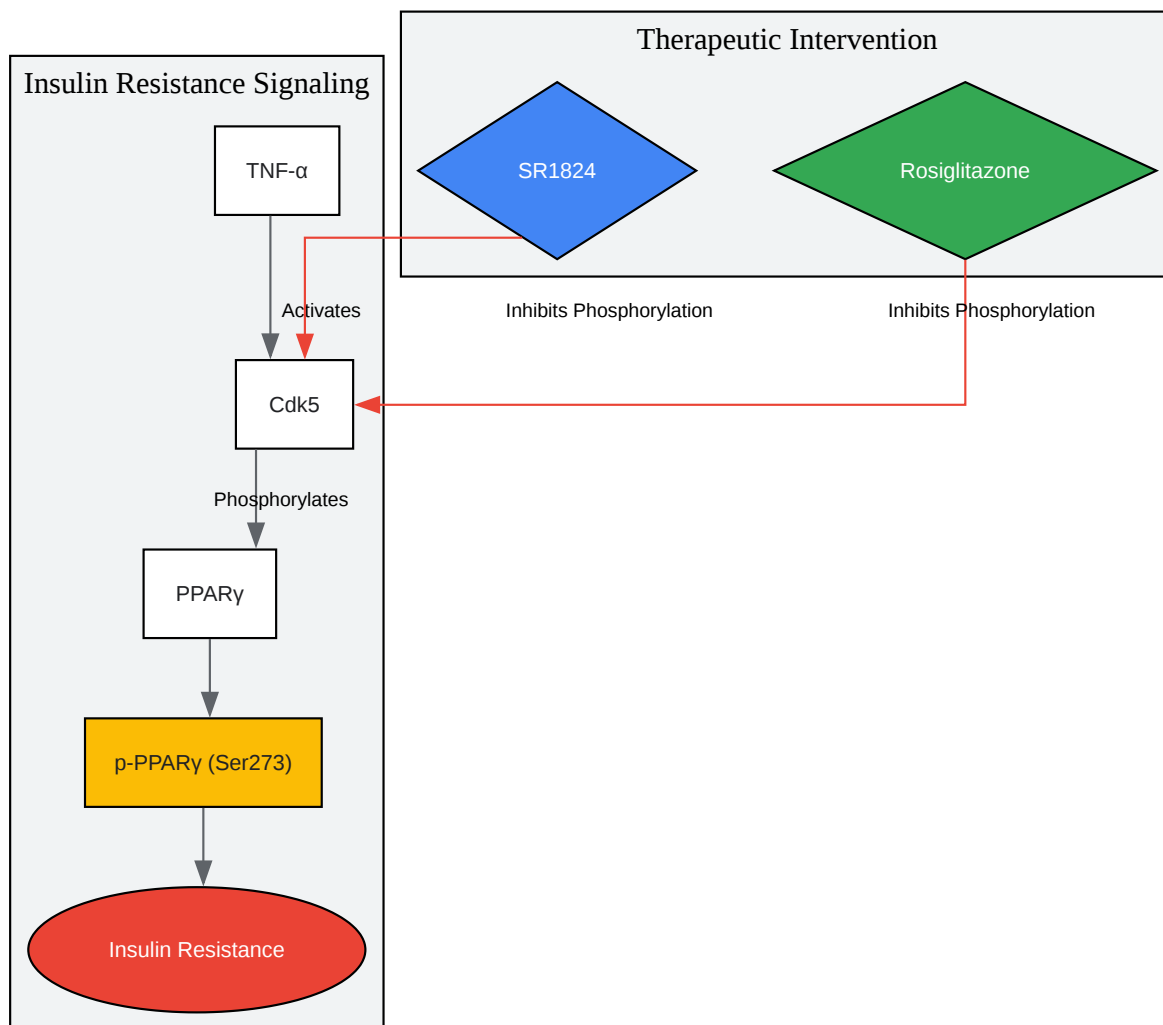
TNF- α -Induced PPAR γ Phosphorylation in Cultured Cells

This assay assesses the ability of a compound to block the induction of PPAR γ phosphorylation by an inflammatory stimulus in a cellular context.

- **Cell Culture and Differentiation:** Differentiated PPAR γ knockout mouse embryonic fibroblasts (MEFs) expressing wild-type PPAR γ , or 3T3-L1 adipocytes, are used.[\[2\]](#)[\[3\]](#)
- **Compound Pre-treatment:** Cells are pre-treated with the test compound (e.g., SR1824, Rosiglitazone) for a specified period (e.g., 1-2 hours).
- **TNF- α Stimulation:** Cells are then stimulated with tumor necrosis factor-alpha (TNF- α) for a short period (e.g., 10-20 minutes) to induce PPAR γ phosphorylation.
- **Cell Lysis and Western Blotting:** Cells are lysed, and total protein is extracted. Protein samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated PPAR γ (Ser273) and a primary antibody for total PPAR γ as a loading control.
- **Detection and Quantification:** An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. The signal is visualized, and the band intensities are quantified. The ratio of phosphorylated PPAR γ to total PPAR γ is calculated to determine the effect of the compound.

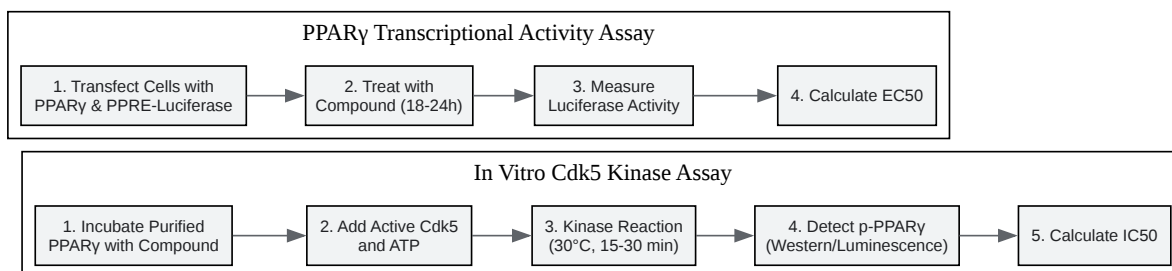
Visualizing the Molecular Mechanisms

To better understand the signaling pathways and experimental workflows, the following diagrams are provided.



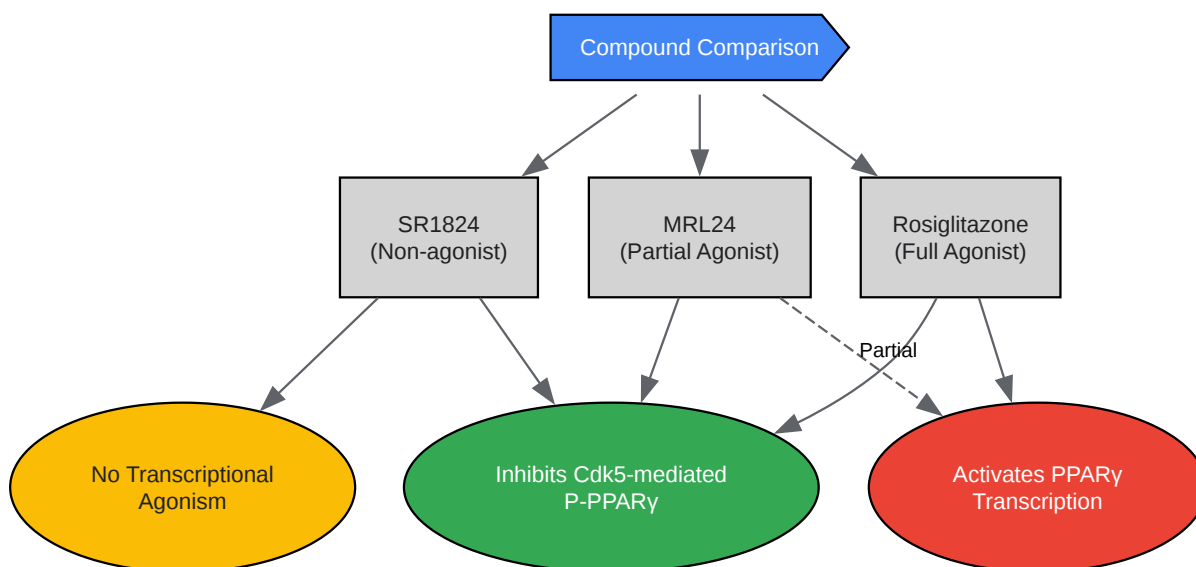
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SR1824's Mechanism of Action.



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Experimental Workflows.



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Logical Relationship of Compounds.

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